molecular formula C47H67ClN2O12 B11828075 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

Cat. No.: B11828075
M. Wt: 887.5 g/mol
InChI Key: UBSPVZSIHVIPMI-UHFFFAOYSA-N
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Description

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride is a complex organic compound. It features multiple ethoxy groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the indolium core: This step involves the synthesis of the indolium ring structure, which is a key component of the molecule.

    Attachment of ethoxy groups: Sequential addition of ethoxy groups to the core structure under controlled conditions.

    Formation of the carboxyethoxy group: Introduction of the carboxylic acid functional group through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indolium core or the ethoxy groups.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology

It may serve as a probe or marker in biological studies due to its unique structural features.

Medicine

Industry

Used in the production of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding, while the indolium core may interact with aromatic systems. These interactions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
  • 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid; bromide

Uniqueness

The presence of multiple ethoxy groups and the specific arrangement of functional groups make this compound unique

Properties

Molecular Formula

C47H67ClN2O12

Molecular Weight

887.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H

InChI Key

UBSPVZSIHVIPMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Origin of Product

United States

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